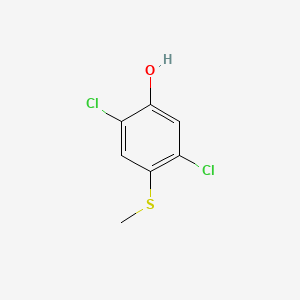

2,5-Dichloro-4-(methylthio)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6Cl2OS |

|---|---|

Molecular Weight |

209.09 g/mol |

IUPAC Name |

2,5-dichloro-4-methylsulfanylphenol |

InChI |

InChI=1S/C7H6Cl2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3 |

InChI Key |

YGFPFLRARVYKBZ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=C(C(=C1)Cl)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 2,5 Dichloro 4 Methylthio Phenol and Its Analogues

Strategic Approaches for Regioselective Chlorination within Phenolic Architectures

The regioselective chlorination of phenolic compounds is a cornerstone in the synthesis of 2,5-dichloro-4-(methylthio)phenol, with the substitution pattern being critical to the final product's identity. The hydroxyl group of a phenol (B47542) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. ontosight.ainsf.govnih.gov Consequently, direct chlorination of phenol typically yields a mixture of chlorinated phenols, and achieving a specific substitution pattern like the 2,5-dichloro arrangement requires careful selection of starting materials and reaction conditions.

A plausible synthetic precursor for this compound is 4-methylphenol (p-cresol). The chlorination of p-cresol (B1678582) can lead to various chlorinated derivatives. To achieve the desired 2,5-dichloro-4-methylphenol (B2793134) intermediate, a multi-step chlorination strategy is often employed. The initial chlorination of p-cresol can be directed to the positions activated by the hydroxyl and methyl groups.

Controlling the regioselectivity of chlorination in phenols is a significant challenge. However, catalyst-controlled methods have emerged to direct the halogenation to either the ortho or para position with high selectivity. nih.govsigmaaldrich.com For instance, the use of specific thiourea (B124793) catalysts with N-chlorosuccinimide (NCS) can favor the formation of o-chlorophenols or p-chlorophenols. sigmaaldrich.com While direct chlorination of phenol often favors the para-isomer, specialized catalysts can enhance the yield of the ortho-isomer. nih.govsigmaaldrich.com In the context of synthesizing 2,5-dichloro-4-methylphenol, starting with 4-methylphenol, the first chlorine atom would be directed to one of the ortho positions (2 or 6) due to the directing effect of the hydroxyl group. Subsequent chlorination would then need to be directed to the 5-position.

The chlorination of o-cresol (B1677501) has been shown to yield 4-chloro-2-methylphenol (B52076) as a major product, especially when using sulfuryl chloride in the presence of a metal halide catalyst. google.com Similarly, the chlorination of p-cresol has been a subject of study, with processes developed to produce 2,6-dichloro-4-methylphenol. chemicalbook.comnih.govnist.gov The formation of 2,5-dichloro-4-methylphenol from 4-methylphenol would involve chlorination at an ortho position (C2) followed by chlorination at a meta position relative to the hydroxyl group (C5), which is less electronically favored and therefore requires specific conditions to achieve.

Table 1: Regioselective Chlorination of Phenolic Compounds

| Starting Material | Chlorinating Agent | Catalyst/Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Phenol | N-Chlorosuccinimide (NCS) | Thiourea catalyst 6 | o-Chlorophenol (up to 10:1 o:p ratio) | sigmaaldrich.com |

| Phenol | N-Chlorosuccinimide (NCS) | Thiourea catalyst 7 | p-Chlorophenol (up to 1:20 o:p ratio) | sigmaaldrich.com |

| o-Cresol | Sulfuryl chloride (SO₂Cl₂) | Metal halide (e.g., AlCl₃, FeCl₃) | 4-Chloro-2-methylphenol | google.com |

| p-Cresol | Chlorine (Cl₂) | Not specified | 2,6-Dichloro-4-methylphenol | chemicalbook.com |

Methodologies for Introducing Methylthio Moieties onto Substituted Aromatic Rings

The introduction of a methylthio (-SCH₃) group onto the aromatic ring is the second key transformation in the synthesis of this compound. This can be achieved through several strategies.

Thiolation followed by Alkylation Protocols

A common and versatile method for forming aryl thioethers is a two-step process involving the introduction of a thiol group (-SH) followed by its alkylation.

In the context of synthesizing this compound, this would likely involve the conversion of a suitable precursor, such as 2,5-dichloro-4-aminophenol, into a thiol. This can be achieved via the Sandmeyer reaction, where the amino group is diazotized and then displaced by a sulfur nucleophile. The resulting 2,5-dichloro-4-mercaptophenol can then be methylated.

The alkylation of the thiol is typically carried out using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the methylating agent in an Sₙ2 reaction.

Direct Methylthiolation Strategies and Conditions

Direct methods for introducing a methylthio group onto an aromatic ring offer a more streamlined approach. These methods can be broadly categorized as nucleophilic or electrophilic methylthiolation.

Nucleophilic Aromatic Substitution: In cases where the aromatic ring is sufficiently electron-deficient due to the presence of electron-withdrawing groups (like the two chlorine atoms in the target molecule), direct nucleophilic aromatic substitution (SₙAr) with a methylthiolate source can be a viable route. For example, starting with a 2,4,5-trichlorophenol (B144370) derivative, the chlorine atom at the 4-position could potentially be displaced by sodium methylthiolate. The success of this approach depends on the relative reactivity of the different chlorine atoms on the ring.

Electrophilic Methylthiolation: For electron-rich aromatic rings, electrophilic methylthiolation can be employed. Reagents that can deliver an electrophilic "CH₃S⁺" equivalent are used. Common sources for electrophilic methylthiolation include dimethyl disulfide (DMDS) in the presence of a Lewis acid or an oxidizing agent. Another approach involves the use of dimethyl sulfoxide (B87167) (DMSO) as a source of the methylthio group under specific activating conditions.

Convergent and Divergent Multi-step Synthetic Routes Leading to this compound

A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together in the later stages of the synthesis. For this compound, a convergent approach might involve the synthesis of a dichlorinated phenolic fragment and a separate methylthio-containing fragment, which are then coupled. However, given the structure of the target molecule, a linear, more divergent approach is more likely.

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. In the context of this compound, a plausible divergent route would start from a readily available substituted phenol, such as p-cresol. This starting material would first undergo regioselective chlorination to install the two chlorine atoms at the desired positions, yielding 2,5-dichloro-4-methylphenol. This intermediate could then be further functionalized at the methyl group, for instance, through benzylic bromination followed by substitution to introduce the methylthio group. Alternatively, the synthesis could proceed through 2,5-dichlorophenol (B122974), followed by introduction of the methylthio group at the 4-position. A patent describes a method for preparing 2,5-dichlorophenol from p-dichlorobenzene via a Friedel-Crafts acylation, Baeyer-Villiger oxidation, and subsequent hydrolysis. google.com

Derivatization Reactions and Functional Group Transformations of this compound

The functional groups present in this compound, namely the phenolic hydroxyl group and the methylthio group, offer opportunities for further derivatization and functional group transformations.

Reactivity at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle that can undergo a variety of reactions. nih.govnih.gov

Etherification: The phenolic hydroxyl group can be converted into an ether through the Williamson ether synthesis. This involves deprotonation of the phenol with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For a sterically hindered phenol like this compound, strong bases and reactive alkylating agents may be required.

Esterification: Phenols can be esterified to form phenyl esters. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. Direct esterification with a carboxylic acid is generally not efficient for phenols.

Other Transformations: The phenolic hydroxyl group can also direct further electrophilic substitution on the aromatic ring, although the presence of two chlorine atoms and a methylthio group will influence the reactivity and regioselectivity of such reactions.

Table 2: Representative Derivatization Reactions of Phenolic Hydroxyl Groups

| Reaction Type | Reagents | General Product | Reference |

|---|---|---|---|

| Etherification (Williamson) | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Aryl ether | msu.edu |

| Esterification | Acyl chloride or Acid anhydride, Base (e.g., Pyridine) | Phenyl ester | cardiff.ac.uk |

| Silylation | Silylating agent (e.g., MTBSTFA) | Silyl ether | researchgate.net |

Transformations Involving the Aromatic Chlorine Substituents

The chlorine atoms on the aromatic ring of this compound are subject to two primary types of transformations: nucleophilic aromatic substitution and reductive dechlorination. The reactivity of the ring is influenced by the electronic properties of its substituents. The hydroxyl (-OH) group is a strong electron-donating group, while the methylthio (-SMe) group is also considered electron-donating. masterorganicchemistry.com Conversely, the chlorine (-Cl) atoms are electron-withdrawing. This electronic environment activates the positions ortho and para to the electron-donating groups for electrophilic attack but also influences the feasibility of nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on aryl halides is generally challenging but can be facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). researchgate.netlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. In this compound, the absence of powerful activating groups like a nitro (-NO₂) group means that forcing conditions are typically required to achieve substitution of the chlorine atoms.

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized carbanion (Meisenheimer complex). researchgate.net

Elimination: The chloride ion is expelled, and the aromaticity of the ring is restored.

While specific studies on this compound are not extensively documented, data from analogous activated dichloro-aromatic compounds illustrate this principle. For instance, the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with various thiols proceeds via nucleophilic substitution, demonstrating the displacement of chlorine by a sulfur-based nucleophile. mdpi.com

Reductive Dechlorination

Reductive dechlorination involves the replacement of a chlorine atom with a hydrogen atom. This transformation is environmentally significant for the remediation of chlorinated pollutants and is a useful synthetic tool. researchgate.net This can be achieved using various methods, including catalytic hydrogenation.

A common method involves using hydrogen gas (H₂) with a palladium catalyst, often supported on carbon (Pd/C). The reaction typically proceeds under pressure and at elevated temperatures. For example, the reductive dechlorination of 2,4-dichlorophenol (B122985) has been successfully demonstrated using Pd/Fe nanocomposites, achieving high removal rates and yielding phenol. nih.gov The proposed mechanism involves the adsorption of the chlorinated phenol onto the catalyst surface, followed by reaction with atomic hydrogen generated from the corrosion of iron and the catalytic action of palladium.

| Transformation | Substrate (Analog) | Reagents & Conditions | Product | Yield | Reference |

| Reductive Dechlorination | 2,4-Dichlorophenol | MWCNTs-Pd/Fe, pH 3, 30 °C | Phenol | 92.3% | nih.gov |

| Nucleophilic Substitution | 3,6-dichloro-1,2,4,5-tetrazine | Biothiols, pH 7.4 | Thioether-substituted tetrazine | N/A | mdpi.com |

Oxidative and Reductive Modifications of the Methylthio Group

The sulfur atom of the methylthio group in this compound is susceptible to both oxidation and reduction, allowing for the synthesis of a range of derivatives with different electronic properties.

Oxidative Modifications

The methylthio (-SMe) group, a thioether, can be readily oxidized to a methylsulfinyl group (-S(O)Me, a sulfoxide) and further to a methylsulfonyl group (-SO₂Me, a sulfone). This transformation significantly alters the electronic nature of the substituent, converting it from electron-donating to strongly electron-withdrawing. masterorganicchemistry.com

Common oxidizing agents for this transformation include:

Hydrogen Peroxide (H₂O₂): A "green" and effective oxidant. The reaction can often be performed under mild, metal-free conditions, for example, using H₂O₂ in glacial acetic acid, to selectively produce sulfoxides. kyoto-u.ac.jp For the synthesis of sulfones, a catalyst such as sodium tungstate (B81510) is often employed to enhance the oxidizing power of H₂O₂. derpharmachemica.com

meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and versatile oxidant for converting sulfides to sulfoxides and sulfones. By controlling the stoichiometry (one equivalent for the sulfoxide, two or more for the sulfone) and temperature, a degree of selectivity can be achieved. derpharmachemica.comorganic-chemistry.org

The oxidation of 4-(methylthio)phenol (B156131) to 4-(methylsulfinyl)phenol (B81417) and 4-(methylsulfonyl)phenol (B50025) has been well-documented, providing a strong precedent for the reactivity of this compound. researchgate.net

| Substrate (Analog) | Oxidant | Conditions | Product | Yield | Reference |

| Methyl Phenyl Sulfide (B99878) | 30% H₂O₂, Glacial Acetic Acid | Room Temperature | Methyl Phenyl Sulfoxide | 98% | kyoto-u.ac.jp |

| Phenylbutylthioether | m-CPBA (2.0 equiv), THF | 35 °C, 20-50 min | Phenylbutylsulfone | High | derpharmachemica.com |

| Phenylbutylthioether | m-CPBA (1.0 equiv), THF | 0 °C, 20-50 min | Phenylbutylsulfoxide | High | derpharmachemica.com |

| Various Sulfides | 30% H₂O₂, Sodium Tungstate | Room Temperature | Sulfones | Good to Excellent | derpharmachemica.com |

Reductive Modifications

Reduction of the methylthio group is less common but can be achieved under specific conditions. Desulfurization, the complete removal of the sulfur-containing group to leave a C-H bond, can be accomplished using reducing agents like Raney Nickel. This process effectively replaces the methylthio group with a hydrogen atom.

Catalytic Systems and Optimized Reaction Conditions for Enhanced Yields and Selectivity

The efficiency and selectivity of the transformations described above can be significantly improved through the use of optimized catalytic systems and reaction conditions.

For Transformations of Chlorine Substituents:

Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile for C-N and C-C bond-forming reactions at the site of a C-Cl bond (Buchwald-Hartwig amination and other cross-couplings). The choice of ligand is critical for achieving high yields and selectivity. For instance, specialized biarylmonophosphine ligands like BrettPhos have been developed to catalyze the amination of aryl chlorides with high efficiency. nih.govepa.govsemanticscholar.org Optimized conditions often involve a specific palladium precursor (e.g., Pd(OAc)₂ or a pre-catalyst), a phosphine (B1218219) ligand, and a base (e.g., NaOtBu or KHMDS) in an appropriate solvent like toluene (B28343) or dioxane. kyoto-u.ac.jp

Reductive Dechlorination Catalysts: For reductive dechlorination, bimetallic systems such as Palladium on Iron (Pd/Fe) have shown high efficacy. The process can be enhanced by optimizing pH and temperature, with acidic conditions (pH 3) often favoring the reaction. nih.gov The use of supports like multi-walled carbon nanotubes (MWCNTs) can increase the catalyst's surface area and performance. nih.gov

For Modifications of the Methylthio Group:

Selective Oxidation Catalysts: While oxidations can be performed without catalysts, achieving high selectivity for the sulfoxide without over-oxidation to the sulfone often requires a catalytic approach. Transition metal catalysts, such as those based on niobium, tantalum, or manganese, have been employed. researchgate.netorganic-chemistry.org For example, tantalum carbide has been shown to catalyze the oxidation of sulfides to sulfoxides with H₂O₂, while niobium carbide promotes the formation of sulfones. organic-chemistry.org

Optimized Oxidation Conditions: Selectivity between the sulfoxide and sulfone can often be controlled by careful manipulation of reaction conditions. Key parameters include the choice of oxidant, the number of equivalents of the oxidant, reaction temperature, and reaction time. Lower temperatures and a stoichiometric amount of oxidant (e.g., one equivalent of m-CPBA) typically favor the formation of the sulfoxide. derpharmachemica.com

| Reaction Type | Catalyst/System | Key Optimization Parameters | Purpose | Reference |

| C-N Coupling (Amination) | Palladium Precursor + Biarylphosphine Ligand (e.g., BrettPhos) | Ligand choice, base, solvent, temperature | High yield and selective monoarylation of amines | nih.gov |

| Reductive Dechlorination | Pd/Fe Nanocomposites | pH, temperature, catalyst loading | Complete dechlorination with high efficiency | nih.gov |

| Sulfide to Sulfoxide Oxidation | Tantalum Carbide / H₂O₂ | Catalyst choice, oxidant stoichiometry | High selectivity for sulfoxide | organic-chemistry.org |

| Sulfide to Sulfone Oxidation | Niobium Carbide / H₂O₂ | Catalyst choice, oxidant stoichiometry | High selectivity for sulfone | organic-chemistry.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dichloro 4 Methylthio Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Aromatic and Aliphatic Proton and Carbon Assignments.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Multiplicity Patterns.

No experimental ¹H NMR or ¹³C NMR data for 2,5-dichloro-4-(methylthio)phenol have been found in the surveyed literature. This includes the chemical shifts (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) for the aromatic protons and the methylthio group protons, as well as the chemical shifts for all carbon atoms in the molecule.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping.

Without primary ¹H and ¹³C NMR data, no two-dimensional NMR studies such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) have been performed or reported. These techniques are critical for establishing the connectivity between protons and carbons, and for confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification and Conformational Insights.

A search for experimental Fourier-Transform Infrared (FTIR) and Raman spectra of this compound yielded no specific data. Therefore, a table of characteristic vibrational frequencies and their corresponding functional group assignments (e.g., O-H stretch, C-S stretch, C-Cl stretches, and aromatic C-H and C=C vibrations) cannot be compiled.

Mass Spectrometry for Precise Molecular Weight Determination and Elucidation of Fragmentation Pathways.

While mass spectrometry data for a derivative, 2,5-dichloro-4-(methylthio)phenyl diethyl phosphate, is available, specific mass spectral data for this compound, including its molecular ion peak (M⁺) and the m/z values of its characteristic fragment ions, are not reported. This information is crucial for confirming the molecular weight and for understanding the fragmentation patterns under ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigations.

No UV-Vis absorption spectra for this compound have been documented. Such data would provide insight into the electronic transitions within the molecule, including the absorption maxima (λ_max) related to the phenolic chromophore and the influence of the chloro and methylthio substituents on its electronic structure.

X-ray Crystallography for Solid-State Molecular Geometry, Intermolecular Interactions, and Crystal Packing Analysis.

There are no published X-ray crystallography studies for this compound. As a result, critical information regarding its solid-state conformation, bond lengths, bond angles, and the nature of intermolecular interactions such as hydrogen bonding or stacking, remains unknown.

Computational Chemistry and Molecular Modeling of 2,5 Dichloro 4 Methylthio Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can elucidate the electronic structure, geometry, and energetic characteristics of 2,5-dichloro-4-(methylthio)phenol.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Thermochemical Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By finding the minimum energy structure on the potential energy surface, the precise bond lengths, bond angles, and dihedral angles of the molecule can be predicted.

Furthermore, DFT is instrumental in calculating vibrational frequencies. These theoretical frequencies, when appropriately scaled, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. This comparison serves as a validation of the calculated structure. Thermochemical properties such as enthalpy, entropy, and Gibbs free energy can also be computed, providing insights into the molecule's stability and thermodynamic behavior.

Ab Initio Methods for High-Level Electronic Property Calculations

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for calculating electronic properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide more accurate predictions for properties such as ionization potential, electron affinity, and electronic transition energies. For this compound, these high-level calculations would offer a benchmark for the results obtained from DFT and provide a more refined understanding of its electronic behavior.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and their Implications for Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich phenol (B47542) ring and the sulfur atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic ring and the chlorine atoms. A small HOMO-LUMO gap would suggest higher reactivity. The analysis of these frontier orbitals provides a qualitative understanding of how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP map would reveal the electron-rich and electron-poor regions. The area around the phenolic oxygen and the sulfur atom is expected to be colored red, indicating a negative potential and a propensity for electrophilic attack. The regions around the hydrogen atom of the hydroxyl group and potentially the chlorine atoms would show a blue or green color, indicating a positive or neutral potential, respectively, and thus sites for nucleophilic attack. This visual representation provides a clear guide to the molecule's reactive sites.

Conformational Analysis and Exploration of Potential Energy Surfaces

The presence of the methylthio group introduces rotational flexibility in this compound. Conformational analysis is therefore crucial to identify the different possible spatial arrangements (conformers) of the molecule and their relative energies. By systematically rotating the C-S bond and the S-CH3 bond, a potential energy surface can be generated.

This analysis would identify the global minimum energy conformer, which is the most stable and populated conformation, as well as other local minima and the energy barriers between them. Understanding the conformational preferences is essential as different conformers can exhibit different chemical and biological activities.

Prediction of Spectroscopic Parameters and Comparative Analysis with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For this compound, key spectroscopic data that can be predicted include:

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated and compared with experimental NMR spectra to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the electronic transitions and the color of the compound.

Vibrational Spectroscopy: As mentioned earlier, calculated IR and Raman spectra can be compared with experimental spectra to identify and assign vibrational modes.

A strong correlation between the predicted and experimental spectra would provide confidence in the accuracy of the computational model and the understanding of the molecule's properties.

Mechanistic Investigations of Biological Interactions in Non Human Systems

Molecular Mechanisms of Antimicrobial Activity against Prokaryotic and Eukaryotic Microorganisms

Inhibition of Microbial Growth and Reduction of Biofilm Formation

There is no specific data from the reviewed literature detailing the inhibition of microbial growth or the reduction of biofilm formation by 2,5-Dichloro-4-(methylthio)phenol. Biofilm formation is a critical virulence factor for many pathogenic microorganisms, providing a protective barrier against antimicrobial agents and host immune responses. nih.govnih.gov The process involves initial attachment, colonization, proliferation, and maturation into a three-dimensional structure encased in an extracellular polymeric substance (EPS). nih.gov Various phenolic compounds have been shown to inhibit biofilm formation. nih.govresearchgate.netmedcraveonline.comfrontiersin.org For example, other substituted phenols have demonstrated the ability to interfere with bacterial adhesion and down-regulate genes responsible for biofilm development. researchgate.netfrontiersin.org However, without direct studies, it is not possible to confirm if this compound shares these properties.

Interactions with Specific Cellular Targets (e.g., enzyme systems, membrane integrity, nucleic acids)

Specific cellular targets of this compound in prokaryotic and eukaryotic microorganisms have not been identified in the available research. Generally, the antimicrobial activity of phenolic compounds can be attributed to their interaction with microbial proteins and cell membranes. The hydroxyl group on the phenol (B47542) ring is a key functional feature that can form hydrogen bonds with and denature proteins, including essential enzymes. Furthermore, the lipophilic nature of these compounds allows them to partition into the lipid bilayer of cell membranes, disrupting their integrity and function. While it is plausible that this compound acts through similar mechanisms, empirical evidence is lacking.

Elucidation of Herbicidal Modes of Action and Associated Phytotoxicity in Plant Systems

Direct research into the herbicidal mode of action and phytotoxicity of this compound is not present in the reviewed scientific articles. The herbicidal properties of chemical compounds often stem from their ability to interfere with vital plant processes.

Inhibition of Photosynthetic Electron Transport Chain Components

No studies were found that investigate the effect of this compound on the photosynthetic electron transport chain. This chain, located in the thylakoid membranes of chloroplasts, is a common target for many herbicides. Inhibition of electron flow disrupts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to plant death. nih.govnih.gov Herbicides can block electron transport at various points, such as at photosystem II (PSII) or the cytochrome b6f complex. nih.gov Without experimental data, any potential role of this compound as a photosynthesis inhibitor remains speculative.

Interference with Plant Hormone Regulation and Metabolic Pathways

There is no information available regarding the interference of this compound with plant hormone regulation or metabolic pathways. Some herbicides, known as auxinic herbicides, mimic the plant hormone auxin, leading to uncontrolled and disorganized growth that is ultimately lethal to susceptible plants. nih.govscielo.br These herbicides can disrupt normal gene expression and physiological processes. nih.gov Whether this compound has any such activity is unknown.

Investigation of Interactions with Non-Human Biological Macromolecules

Specific studies on the interaction of this compound with non-human biological macromolecules such as specific enzymes or proteins are not available in the reviewed literature. The biological activity of many compounds is predicated on their ability to bind to and modulate the function of macromolecules. nih.govmdpi.comresearchgate.net For substituted phenols, these interactions are often driven by the nature and position of the substituents on the phenol ring, which influence the compound's electronic properties and steric fit with a target binding site. nih.govresearchgate.net Without dedicated research, the specific macromolecular targets of this compound remain unelucidated.

Enzyme Binding, Inhibition Kinetics, and Structure-Activity Relationships

Detailed studies focusing specifically on the enzyme binding, inhibition kinetics, and structure-activity relationships of this compound are not extensively documented. However, general principles derived from research on similar phenolic structures can offer some theoretical insights. Phenolic compounds are known to interact with a variety of enzymes, often leading to inhibition of their catalytic activity. This inhibition can occur through various mechanisms, including the formation of hydrogen bonds or hydrophobic interactions with amino acid residues in the enzyme's active site or allosteric sites.

The structural features of this compound, namely the hydroxyl group, the chlorine atoms, and the methylthio group, would be expected to influence its binding affinity and inhibitory potency against specific enzymes. The chlorine atoms, being electron-withdrawing, can affect the acidity of the phenolic hydroxyl group, which in turn can influence its interaction with enzymatic residues. The lipophilicity imparted by the chlorine and methylthio groups may facilitate the compound's access to hydrophobic pockets within enzymes.

Without specific experimental data, any discussion on inhibition kinetics (e.g., competitive, non-competitive, or uncompetitive) and the precise structure-activity relationships for this compound would be speculative.

Receptor Ligand Interactions and Modulation of Signaling Pathways (In Vitro and In Vivo Non-Human Models)

There is a notable absence of specific research detailing the interactions of this compound with receptors and its subsequent modulation of signaling pathways in non-human in vitro or in vivo models. The biological activity of many phenolic compounds is mediated through their ability to act as ligands for various cellular receptors, thereby initiating or disrupting signaling cascades.

For instance, certain chlorinated phenols have been investigated for their potential to interact with nuclear receptors or other receptor systems. However, without dedicated receptor binding assays or cell-based signaling studies for this compound, it is not possible to identify its specific receptor targets or the signaling pathways it may affect. Such studies would be crucial to understand its potential biological effects at a molecular level.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives and Analogues in Non-Human Contexts

For example, studies on other chlorinated phenols have shown that the position and number of chlorine atoms on the phenol ring are critical determinants of their biological effects. Similarly, modifications to the sulfur-containing moiety could significantly alter the compound's bioactivity. The synthesis and biological evaluation of a series of analogues, where the chlorine atoms are moved to different positions, or the methylthio group is replaced with other alkylthio or functional groups, would be necessary to establish a clear SAR.

Research on analogous structures, such as thiophene (B33073) derivatives, has demonstrated that even minor structural changes can lead to significant differences in biological activity. For instance, the introduction of different substituents on the aromatic ring can modulate the compound's interaction with biological targets. In the absence of direct research on this compound derivatives, these studies on related structures offer the primary basis for hypothesizing potential SAR trends.

Analytical Methodologies for the Detection and Quantification in Environmental and Biological Matrices

Advanced Extraction and Sample Preparation Techniques from Complex Environmental and Biological Samples

The initial and most critical step in the analysis of 2,5-Dichloro-4-(methylthio)phenol is its efficient extraction from the sample matrix. The choice of technique depends on the nature of the sample (e.g., solid vs. liquid) and the physicochemical properties of the analyte. The goal is to isolate the target compound with high recovery while minimizing the co-extraction of matrix components that can interfere with subsequent analysis. phenomenex.com

Liquid-Liquid Extraction (LLE) is a classic technique used to extract analytes from aqueous samples into an immiscible organic solvent. For phenolic compounds like this compound, the pH of the aqueous sample is a critical parameter. Adjusting the pH to be below the pKa of the phenol (B47542) group ensures it remains in its neutral, protonated form, which is more soluble in organic solvents. Common solvents for LLE of phenols include dichloromethane, n-hexane, and n-chlorobutane. thermofisher.comnih.gov For instance, in the analysis of a related compound, 2,5-dimethoxy-4-n-propylthiophenethylamine (2C-T-7), from postmortem blood and urine, a successful LLE was achieved using n-chlorobutane after alkalinization of the sample. nih.gov

Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE, significantly reducing solvent consumption and allowing for automation. sigmaaldrich.com SPE involves passing a liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while other matrix components pass through. The analyte is then eluted with a small volume of a strong organic solvent. sigmaaldrich.comsigmaaldrich.com For a moderately polar compound like this compound, reversed-phase SPE would be the most appropriate choice.

Table 1: Generalised SPE Protocol for Phenolic Compounds This table illustrates a typical SPE procedure that could be adapted for this compound.

| Step | Procedure | Purpose | Typical Solvents/Reagents |

|---|---|---|---|

| Conditioning | The sorbent is rinsed with a solvent like methanol. | To activate the sorbent and ensure reproducible retention. | Methanol, Acetonitrile (B52724) |

| Equilibration | The sorbent is rinsed with a solution similar to the sample matrix (e.g., acidified water). | To create a chemical environment conducive to analyte retention. | Deionized water (pH adjusted) |

| Loading | The pre-treated sample is passed through the cartridge. | The analyte adsorbs to the sorbent. | Sample (e.g., water, diluted urine) |

| Washing | The sorbent is rinsed with a weak solvent. | To remove co-adsorbed interfering compounds. | Water, dilute methanol |

| Elution | The analyte is desorbed from the sorbent using a strong organic solvent. | To collect the purified and concentrated analyte. | Acetonitrile, Methanol, Ethyl Acetate |

Matrix effects are a significant challenge in quantitative analysis, particularly when using mass spectrometry. analchemres.org These effects occur when co-eluting compounds from the sample matrix alter the ionization efficiency of the target analyte, leading to either signal suppression or enhancement. analchemres.org This can result in inaccurate quantification.

To mitigate these effects, several strategies can be employed:

Effective Cleanup: Incorporating a thorough wash step in the SPE protocol can remove many interfering substances. windows.net

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience the same matrix effects, improving accuracy.

Isotope Dilution: A stable, isotopically labeled version of the analyte is added to the sample before extraction. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes and experiences the same matrix effects, serving as a perfect internal standard for correction.

A study on pesticide analysis in herbal potions highlighted the strong dependence of matrix effects on the sample's complexity, with most pesticides showing significant signal enhancement. analchemres.org This underscores the necessity of evaluating and correcting for matrix effects in any new analytical method.

High-Resolution Chromatographic Separation Techniques

Once extracted and cleaned up, the sample extract is introduced into a chromatographic system to separate the this compound from any remaining matrix components.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govresearchgate.net Phenolic compounds often require derivatization prior to GC analysis to increase their volatility and improve their chromatographic peak shape. However, for some chlorinated phenols, direct analysis is possible. The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. nih.gov The column separates compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which acts as a detector.

The mass spectrometer ionizes the molecules (typically with 70 eV electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov This provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for highly specific identification. For quantitative analysis, the system is often operated in selected ion monitoring (SIM) mode, where only a few characteristic ions of the target analyte are monitored, greatly enhancing sensitivity and selectivity. nih.gov For the related compound 2,4-dichlorophenol (B122985), a characteristic molecular ion peak is observed at m/z 162. researchgate.net A similar approach would be used for this compound.

Table 2: Illustrative GC-MS Parameters for Phenol Analysis These are typical parameters and would require optimization for this compound. Based on methods for similar compounds. thermofisher.comnih.gov

| Parameter | Setting |

|---|---|

| Injector Type | Programmed Temperature Vaporizing (PTV) |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium at 1 mL/min |

| Column Type | TG-5MS fused silica (B1680970) capillary column (or similar) |

| Oven Program | Initial 40°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing compounds that are non-volatile or thermally labile. For this compound, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase.

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid (e.g., formic or phosphoric acid) added to suppress the ionization of the phenolic group and ensure good peak shape. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate compounds with a range of polarities.

Several detectors can be coupled with HPLC:

UV-Vis Detector: Phenols exhibit strong absorbance in the ultraviolet region, making UV detection a simple and robust option.

Fluorescence Detector: Some phenolic compounds are naturally fluorescent or can be derivatized to be so, allowing for highly sensitive and selective detection.

Mass Spectrometry (LC-MS): This is the most powerful detection method, providing both high sensitivity and specificity. It allows for definitive identification based on molecular weight and fragmentation patterns, similar to GC-MS.

Rigorous Quantitative Analysis and Method Validation Parameters

For an analytical method to be considered reliable, it must undergo rigorous validation. This process establishes the performance characteristics of the method and ensures that it is fit for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of standards and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should ideally be >0.99.

Accuracy (Trueness): The closeness of the measured value to the true value. It is often determined by analyzing spiked samples (samples with a known amount of analyte added) and calculating the percent recovery. Typical acceptance criteria for recovery are within 70-120%. analchemres.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should generally be below 15-20%. analchemres.org

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. For a related compound, the LOD and LOQ in blood were determined to be 6.0 ng/mL and 15.6 ng/mL, respectively. nih.gov

By carefully optimizing and validating these analytical methodologies, researchers can achieve reliable and accurate measurements of this compound in a wide range of environmental and biological matrices.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For phenolic compounds, these limits are highly dependent on the sample matrix, the chosen analytical technique, and the specific instrumentation used.

The LOD is often determined as the concentration that produces a signal-to-noise (S/N) ratio of 3, while the LOQ corresponds to an S/N ratio of 10. nih.gov Alternatively, statistical methods based on the standard deviation of the response of blank samples can be employed. shimadzu.com

For the analysis of various phenols in water, including chlorinated phenols, methods such as GC-MS and HPLC-MS/MS have been developed. For instance, a method for determining various phenols in water reported detection limits ranging from 0.01 to 0.25 µg/L. acs.org Another study focusing on environmental phenols in human urine using HPLC-MS/MS reported detection limits below 1 ng/mL for most compounds. chromatographyonline.com For a range of phenolic compounds in water, another HPLC-MS/MS method achieved LODs between 0.1 and 0.4 ng/mL. researchgate.net

While specific LOD and LOQ values for this compound are not documented in the reviewed literature, it is reasonable to infer that with modern analytical instrumentation, such as GC-MS or HPLC-MS/MS, detection limits in the low ng/L to µg/L range would be achievable in environmental and biological matrices. The presence of both chlorine and sulfur atoms in the molecule could potentially allow for selective detection, which may contribute to achieving low detection limits.

Table 1: Representative LOD and LOQ values for similar phenolic compounds in various matrices.

| Compound Family | Matrix | Analytical Technique | LOD | LOQ |

| Chlorinated Phenols | Water | GC-MS | 0.01 - 0.25 µg/L | Not Specified |

| Environmental Phenols | Human Urine | HPLC-MS/MS | < 1 ng/mL | Not Specified |

| Environmental Phenols | Water | HPLC-MS/MS | 0.1 - 0.4 ng/mL | Not Specified |

| Volatile Phenols | Grapes | GC-MS/MS | Not Specified | Not Specified |

This table presents data for structurally similar compounds as a proxy due to the absence of specific data for this compound.

Assessment of Linearity, Accuracy, Precision, and Robustness

The validation of an analytical method requires the assessment of its linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Linearity establishes the concentration range over which the analytical signal is directly proportional to the concentration of the analyte. For the analysis of phenolic compounds, calibration curves are typically generated using a series of standard solutions. For a range of phenols, good linearity is often achieved with correlation coefficients (R²) greater than 0.99. acs.orgnih.gov

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies by spiking blank matrices with a known concentration of the analyte. For the analysis of phenolic compounds in various matrices, acceptable recovery rates are generally in the range of 70-120%. acs.orgnih.gov

Precision measures the degree of agreement among a series of individual measurements under the same conditions and is typically expressed as the relative standard deviation (RSD). For quantitative methods, the RSD for replicate measurements should ideally be low, often below 15-20%, depending on the concentration level. acs.orgnih.gov

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.comnih.govchromatographyonline.com Factors that are often investigated during robustness testing for chromatographic methods include the pH of the mobile phase, column temperature, flow rate, and the composition of the mobile phase. chromatographyonline.comchromatographyonline.com

While specific data for this compound is not available, the validation parameters for analytical methods of other chlorinated phenols and sulfur-containing compounds provide a benchmark for what would be expected.

Table 2: Typical Validation Parameters for the Analysis of Phenolic Compounds.

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | > 0.99 |

| Accuracy (Recovery) | 70 - 120% |

| Precision (RSD) | < 15-20% |

| Robustness | Insensitive to minor changes in method parameters |

This table presents generally accepted criteria for method validation for this class of compounds.

Advanced Detection Modalities and Hyphenated Techniques for Enhanced Sensitivity and Selectivity

To overcome the challenges of analyzing trace levels of this compound in complex matrices, advanced analytical techniques that offer high sensitivity and selectivity are employed. These often involve the coupling of a separation technique with a highly specific detector.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Trace Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation and trace quantification of organic compounds. nih.gov It involves the selection of a specific precursor ion (typically the molecular ion of the analyte), which is then fragmented to produce a series of product ions. This process, known as a transition, is highly specific to the chemical structure of the analyte.

For this compound, a precursor ion corresponding to its molecular weight would be selected in the first mass analyzer. This ion would then be subjected to collision-induced dissociation (CID) to generate characteristic product ions in the second mass analyzer. The specific fragmentation pattern would depend on the instrument and conditions but would likely involve the loss of the methyl group, the chloro substituents, or cleavage of the phenol ring. By monitoring one or more of these specific transitions (a technique known as Multiple Reaction Monitoring or MRM), a high degree of selectivity and sensitivity can be achieved, allowing for the detection of the compound at very low concentrations even in the presence of co-eluting interferences. nih.govuvigo.es

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is considered a primary ratio method and one of the most accurate techniques for the quantification of organic compounds. nih.govwikipedia.orgrsc.org The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the target analyte (an internal standard) to the sample prior to any sample preparation or analysis steps.

For the analysis of this compound, a suitable internal standard would be the same molecule but enriched with a stable isotope, such as Carbon-13 (¹³C) or Deuterium (²H). This isotopically labeled standard is chemically identical to the native analyte and will therefore behave identically during extraction, cleanup, and chromatographic analysis. nih.govwikipedia.org

By measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard, any losses of the analyte during sample processing can be accurately corrected for. This allows for highly accurate and precise quantification, as the measurement is based on a ratio rather than an absolute signal intensity, which can be affected by matrix effects. nih.govwikipedia.org IDMS is particularly valuable for the analysis of trace contaminants in complex environmental and biological matrices where analyte recovery can be variable. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dichloro-4-(methylthio)phenol, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution on 2,5-dichloro-4-nitrophenol, followed by reduction and methylation of the thiol group. Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

- Key Data : Related phosphorothioate esters (e.g., O-[2,5-dichloro-4-(methylthio)phenyl] O,O-diethyl phosphorothioate, CAS 21923-23-9) suggest similar pathways for introducing the methylthio group .

Q. How can structural characterization be performed using spectroscopic techniques?

- Methodology :

- NMR : Analyze - and -NMR for aromatic proton environments (δ 6.8–7.5 ppm) and methylthio group (δ 2.5 ppm for , δ 15–20 ppm for ).

- FT-IR : Confirm phenolic -OH stretch (~3200 cm) and C-S-C vibrations (~650 cm).

- Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular ion [M+H] at m/z 235.0 (calculated for CHClOS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.